Zonyl FSA
Description
Contextualization of Zonyl FSA within the Fluorosurfactant Landscape
This compound is an anionic fluorosurfactant, part of a class of surfactants containing fluorine ontosight.aispecialchem.com. It has been utilized in various applications such as firefighting foams, coating formulations, and cosmetic products due to its ability to significantly reduce surface tension in aqueous solutions ontosight.ai. Zonyl products, including this compound, were historically offered by DuPont and later Chemours ontosight.aispecialchem.comchempoint.com. Chemours introduced the Capstone™ line as replacements for Zonyl® fluorosurfactants, based on shorter-chain molecules, to meet regulatory goals chempoint.com. This compound is specifically identified as a lithium carboxylate anionic fluorosurfactant specialchem.com.
Historical Trajectories and Evolution of Fluorosurfactant Chemistry Relevant to this compound
The history of organofluorine chemistry dates back to the 1800s wikipedia.org. The discovery of PFAS chemistry occurred in the late 1930s, with many products containing PFAS being manufactured since the 1950s itrcweb.org. Two primary processes for manufacturing PFAS with perfluoroalkyl chains are electrochemical fluorination (ECF) and fluorotelomerization itrcweb.orgresearchgate.net. Early commercially available fluorosurfactants, such as perfluoroalkyl sulfonates (like PFOS) and perfluoroalkyl carboxylic acids (like PFOA), were produced via the ECF process researchgate.net.
Over time, there has been a trend towards moving away from long-chain perfluorooctyl-based fluorinated surfactants . This shift is relevant to this compound as it is described with perfluoroalkyl chains of varying lengths google.com. The development of alternative fluorosurfactant chemistries, including those based on shorter chains, reflects the evolving landscape influenced by regulatory considerations and a deeper understanding of the environmental persistence and bioaccumulation of certain long-chain PFAS wikipedia.orgitrcweb.orgchempoint.com.
Classification and Structural Features of this compound
This compound is classified as an anionic fluorosurfactant specialchem.com. Its chemical structure is characterized by a perfluorinated chain and a hydrophilic head group ontosight.ai.
Anionic Fluorosurfactant Characterization
Anionic surfactants are a major class of surfactants, characterized by a negatively charged hydrophilic head group horizonadmixtures.com. In the case of this compound, the anionic character is attributed to a carboxylate group in its hydrophilic head specialchem.comgoogle.com. Anionic fluorosurfactants, like other anionic surfactants, play a significant role in various industrial applications due to their surface-active properties horizonadmixtures.com.
Perfluoroalkyl Chain and Hydrophilic Head Group Configuration
The structure of this compound includes a perfluorinated alkyl chain, which is hydrophobic and lipophobic, contributing to the unique surface properties of fluorosurfactants wikipedia.orgresearchgate.net. This chain is linked to a hydrophilic head group containing a carboxylate function specialchem.comgoogle.com. Specifically, the structure is described as RfCH₂CH₂SCH₂CH₂COO⁻Li⁺, where Rf represents a perfluorinated chain google.com. The presence of the lithium counterion indicates that this compound is typically in the salt form of the carboxylic acid specialchem.comgoogle.com.
The perfluoroalkyl chain provides the strong hydrophobic and oleophobic characteristics, while the hydrophilic carboxylate head group allows for solubility or dispersibility in aqueous systems and interaction at interfaces wikipedia.orgresearchgate.net. The linkage between the perfluoroalkyl chain and the carboxylate group in this compound involves a sequence including -CH₂CH₂SCH₂CH₂- google.com.
Properties
CAS No. |
57534-43-7 |
|---|---|
Molecular Formula |
RfCH2CH2SCH2CH2COOLi |
density |
1.05 g/mL±0.05 g/mL at 20 °C |
Synonyms |
ZONYL(R) FSA; Zonyl® FSA; anionic lithium carboxylate fluorosurfactant |
Origin of Product |
United States |
Fundamental Mechanisms of Zonyl Fsa Activity at Interfaces
Surface Tension Reduction Phenomena in Aqueous Systems
A primary characteristic of Zonyl FSA is its exceptional ability to lower the surface tension of aqueous solutions. nih.govnih.gov This property is a hallmark of surfactants and is attributed to the amphiphilic nature of the this compound molecule, which contains both a hydrophobic (fluorinated chain) and a hydrophilic (carboxylate head group) portion. nih.gov At the air-water interface, the molecules orient themselves with the hydrophobic tails extending away from the water and the hydrophilic heads remaining in the water, thereby reducing the cohesive forces between water molecules at the surface and lowering the surface tension. Fluorinated surfactants, including this compound, are particularly effective at achieving very low surface tensions, typically in the range of 15 to 20 dynes/cm. This significant reduction in surface tension is crucial for applications requiring enhanced wetting and spreading. nih.gov
Interfacial Adsorption and Chemisorption Dynamics on Solid Substrates
This compound molecules can adsorb at the interface between an aqueous phase and a solid substrate. This adsorption is a critical step in modifying the surface properties of the solid. Surfactant adsorption onto solid substrates can occur even at low bulk concentrations. The structure of this compound, with its fluorinated chain, can enhance its interaction with certain surfaces. Adsorption of surfactants like this compound on solid surfaces can lead to alterations in the surface chemistry of the substrate. Studies involving this compound on gold surfaces demonstrate its presence on the surface and how its interaction can be affected by other substances. While adsorption is a general phenomenon, chemisorption involves the formation of chemical bonds between the surfactant molecules and the substrate, leading to a more stable and potentially irreversible modification of the surface. The specific dynamics of adsorption and potential chemisorption of this compound depend on the nature of the solid substrate and the solution conditions.
Micelle Formation and Disassembly Processes in the Presence of this compound
In aqueous solutions above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules like this compound can self-assemble into aggregates called micelles. In micelles, the hydrophobic tails of the surfactant molecules cluster together in the interior, while the hydrophilic heads face outwards, interacting with the surrounding water. Micelle formation is indicated by the aggregation of surfactant molecules. These micellar structures can be influenced by the presence of other chemical entities. For instance, the introduction of hydrophobic substances, such as perfluorooctanoic acid (PFOA), can interact with the hydrophobic interior of this compound micelles, potentially leading to their disassembly or changes in their structure. This dynamic process of micelle formation and disassembly plays a role in the solubilization and transport of other substances within the solution.
Interactions with Diverse Chemical Entities and Their Mechanistic Implications
This compound interacts with a variety of chemical entities, influencing their behavior in solution and at interfaces. It has been shown to interact with metal complexes, particularly on surfaces, where its fluorinated chain can impact the nature of these interactions. These interactions have been explored in the context of developing sensing platforms. This compound has also been successfully employed in homogeneous liquid-liquid extraction (HoLLE) for the recovery of metal ions, including rare earth elements, palladium, platinum, and rhodium. nih.govchemsrc.com This extraction process often involves the formation of complexes between the metal ions and other chelating agents, facilitated by the presence of this compound as a phase separation agent. nih.gov Furthermore, this compound can interact with biological molecules such as Bovine Serum Albumin (BSA). Interactions with other surfactants, both ionic and non-ionic, and non-surfactant compounds can also occur, affecting properties like micellization and activity in different systems. The nature of these interactions is governed by the chemical structures of the interacting species and the prevailing environmental conditions.
Wetting and Spreading Mechanisms Facilitated by this compound
This compound is effective at promoting the wetting and spreading of aqueous solutions on various surfaces, including those that are typically hydrophobic. nih.gov Wetting is the ability of a liquid to maintain contact with a solid surface, and spreading is the process by which a liquid covers a larger area of a solid surface. These phenomena are directly related to the surface tension of the liquid and the interfacial tension between the liquid and the solid. By significantly lowering the surface tension of water, this compound enables the aqueous solution to overcome the surface energy of hydrophobic substrates, leading to improved wetting and spreading. nih.gov The degree of spreading is determined by the balance between adhesive forces (between the liquid and the solid) and cohesive forces (within the liquid). chemicalbook.com this compound enhances the adhesive forces relative to the cohesive forces, facilitating spreading. Synergistic effects on wetting can be observed when this compound is used in combination with other surfactants. Environmental factors such as humidity and the adsorption of water molecules onto the solid substrate can also influence the spreading behavior of surfactants.
Advanced Applications and Performance Enhancement of Zonyl Fsa in Diverse Systems
Role in Homogeneous Liquid-Liquid Extraction (HoLLE) for Analytical Separations and Metal Recovery
Homogeneous Liquid-Liquid Extraction (HoLLE) is a separation technique where a homogeneous solution undergoes phase separation upon a change in conditions, allowing for the concentration and extraction of target analytes or substances into a smaller volume scirp.orgccsenet.org. Zonyl FSA has been successfully employed as a key component in HoLLE systems for the separation and recovery of various metal ions mdpi.comresearchgate.netscirp.orgccsenet.orguw.edu.plresearchgate.netagh.edu.plbibliotekanauki.plresearchgate.netscirp.orgnih.govresearchgate.net.
This compound as a Phase Separation Agent in Metal Ion Extraction
In HoLLE, this compound acts as a phase separation agent, facilitating the formation of a separate liquid phase (often a sedimented phase) from a homogeneous aqueous solution mdpi.comuw.edu.plresearchgate.netbibliotekanauki.pl. This phase separation is typically triggered by altering the pH of the solution mdpi.comscirp.orgccsenet.orguw.edu.pl. For instance, in neutral or alkaline solutions (pH ≥ 6.5), this compound dissolves in water. However, upon changing the pH to an acidic range (pH < 4.0), the carboxylic acid groups of this compound become protonated, leading to its precipitation or separation into a distinct liquid phase mdpi.comuw.edu.pl. This sedimented phase can effectively extract and concentrate specific metal ions from the aqueous phase mdpi.comscirp.orgresearchgate.net.
This compound has been shown to be effective in extracting a variety of metal ions, including gallium, zirconium, palladium, silver, platinum, and rare earth elements, with extraction efficiencies exceeding 90% under specific conditions mdpi.comresearchgate.net. It has also been applied in the simultaneous extraction of nickel(II) and copper(II) ions uw.edu.pl. The ability of this compound to form a stable liquid phase in aqueous solutions allows for the recovery of elemental ions by filtration mdpi.com.
Influence of Physicochemical Parameters on Extraction Efficiency (e.g., pH, Solvent Systems)
The efficiency of metal ion extraction using this compound in HoLLE is significantly influenced by physicochemical parameters, particularly pH and the choice of solvent systems mdpi.comscirp.orgccsenet.orguw.edu.plresearchgate.net.
pH: The pH of the solution plays a crucial role in triggering the phase separation of this compound. Phase separation occurs when the pH is lowered below the acid dissociation constant (pKa) of this compound, which is approximately 6 in a 50% v/v THF solution ccsenet.orguw.edu.pl. By adjusting the pH from a neutral or alkaline range to an acidic range, metal ions can be effectively extracted into the sedimented this compound phase mdpi.com. Studies have shown that the extraction percentage of metal ions is highly dependent on pH, with optimal extraction occurring within specific pH ranges for different metals mdpi.comuw.edu.pl. For example, palladium extraction efficiency is influenced by the acid used (hydrochloric, sulfuric, or nitric acid), with high recovery rates observed in hydrochloric acid scirp.orgresearchgate.net.
Solvent Systems: The presence and concentration of water-miscible organic solvents, such as tetrahydrofuran (B95107) (THF) or acetone (B3395972), are also critical for the HoLLE process with this compound mdpi.comscirp.orguw.edu.plbibliotekanauki.plresearchgate.net. These solvents act as solubilizing agents for this compound in the homogeneous phase and influence the volume and formation of the sedimented phase mdpi.comscirp.orgresearchgate.net. The relationship between the volume percentage of the organic solvent and the volume of the sedimented phase can be linear within a certain range mdpi.com. For instance, in one study, the sedimented volume showed linear behavior with THF volumes between 10% and 35% mdpi.com. The choice and concentration of the organic solvent can impact both the phase separation and the extraction efficiency of metal ions scirp.orguw.edu.plresearchgate.net.
The following table illustrates the influence of pH on the HoLLE of palladium from a HNO3 solution:
| pH (Before separation) | Added Palladium Weight (mg) | Aqueous Phase pH (After separation) | Palladium Recovery (%) |
| Data not explicitly provided in a table format in the snippets for direct extraction vs pH from HNO3. However, snippet scirp.org mentions pH 2.00 with HNO3 solution and 96.6% extraction. Snippet researchgate.net mentions pH 1.52 in sulfuric acid and 2.09 in nitric acid after separation. | 1 scirp.orgresearchgate.net | 2.09 (in nitric acid) scirp.orgresearchgate.net | 96.6 scirp.orgresearchgate.net |
| Data for other pH values with HNO3 not available in a table format in the snippets. | 1.52 (in sulfuric acid) scirp.orgresearchgate.net | Lower than in sulfuric and nitric acid (for HCl) scirp.orgresearchgate.net. 98.3% in hydrochloric acid scirp.orgresearchgate.net. |
Note: The original source scirp.org mentions a table showing the influence of pH on HoLLE of palladium from HNO3, but the table content itself is not fully rendered in the snippet. The values presented above are extracted from the text description.
The volume ratio of the aqueous phase to the sedimented liquid phase is a key indicator of the concentration factor achieved by HoLLE. High volume ratios indicate significant concentration of the target substance into the smaller sedimented phase scirp.orgresearchgate.net.
| System | Aqueous Phase Volume (mL) | Sedimented Phase Volume (mL) | Volume Ratio (Va/Vs) | Extraction Percentage (%) |
| Palladium in plating water scirp.orgresearchgate.net | 50 | 0.09 | 556 | 96.6 |
| Palladium in real plating wastewater researchgate.net | 50 | 0.1 | 500 | 94.5 |
| Rhodium with PAN complexes ccsenet.org | 50 | 0.085 | 588 | 74.0 |
| Rhodium (optimized conditions) ccsenet.org | 50 | 0.050 | 1000 | 88.1 |
| Indium from leachate with 1,10-phenanthroline (B135089) and acetone bibliotekanauki.pl | Data not explicitly provided, but volume ratio was 438. | Data not explicitly provided, but volume ratio was 438. | 438 | 96.7 |
| Rare earth elements mdpi.com | 9.95 | 0.050 | 199 | >90 |
| Ni2+ and Cu2+ with Oxime I and THF uw.edu.plresearchgate.net | 5.5 | 0.075 | ~73 | Quantitative extraction (5 ng) uw.edu.plresearchgate.net |
| Cu2+ with Dioxime I and THF researchgate.net | 5.2 | 0.080 | 65 | Quantitative extraction (10 μg) researchgate.net |
Selective Recovery and Recycling Strategies for Specific Elemental Ions
A significant advantage of using this compound in HoLLE is the potential for selective recovery and recycling of specific elemental ions mdpi.comresearchgate.netscirp.orgagh.edu.plresearchgate.net. After the HoLLE process, the sedimented phase containing the extracted metal ions can be separated from the aqueous phase mdpi.comscirp.org.
For rare earth elements, the sedimented this compound phase can be maintained on a filter, and the rare earth elements can be recovered on the filter as hydroxides by adding a mixed solution of THF and sodium hydroxide (B78521) aqueous solution mdpi.comresearchgate.net. The filtrated this compound can then be reused for further extraction cycles by adjusting the pH mdpi.comresearchgate.net. While some loss of this compound may occur during the recycling procedure, potentially altering the component balance of the fluorinated carbon chains, the method demonstrates the reusability of this compound for the extraction and stripping of rare earth elements mdpi.com.
For palladium, after extraction into the sedimented liquid phase, it is possible to separate palladium from coexisting metals in real plating wastewater, indicating a degree of selectivity scirp.orgresearchgate.net. The recovery of palladium from the this compound phase and the recycling of this compound are also being explored scirp.orgccsenet.org. Methods for recovering perfluoro compounds like this compound include back-extraction with a solvent, recovery using a chemically modified polymer gel, removal by solid-phase extraction, and reuse based on a mixed solution ccsenet.org.
Contributions to Surface Modification and Material Science
This compound and other fluorosurfactants contribute to surface modification and material science by altering surface properties, which is beneficial in various applications, including coatings, inks, and adhesives ontosight.aislideserve.comrsc.orgspecialchem.comchempoint.comcswab.orgbham.ac.ukgoogle.com.
Corrosion Inhibition Mechanisms
This compound is noted for providing good corrosion inhibition, even at very low concentrations specialchem.com. While the specific detailed mechanism of this compound as a corrosion inhibitor is not explicitly detailed in the provided search results, general mechanisms for how surfactants inhibit corrosion are described.
Surfactants can act as corrosion inhibitors by adsorbing onto the metal surface to form a protective film encyclopedia.pubj-cst.orgnih.govimist.mamdpi.com. This film acts as a barrier between the metal and the corrosive environment, slowing down the corrosion process nih.govimist.ma. Adsorption can occur through various mechanisms, including electrostatic attraction, chemisorption, and physical adsorption encyclopedia.pub. Fluorosurfactants, in general, are known to chemisorb strongly on metal surfaces slideserve.com. This strong interaction can lead to a stable protective layer mdpi.com.
The protective layer formed by surfactant adsorption can reduce the electrochemical activity of the metal surface by decreasing the rate of anodic or cathodic reactions or by reducing the transport of ions across the metal-solution interface encyclopedia.pub. The effectiveness of organic corrosion inhibitors, including surfactants, is influenced by their molecular structure, the presence of heteroatoms (like nitrogen, sulfur, and oxygen) and pi systems, which can facilitate adsorption onto the metal surface j-cst.orgimist.ma.
This compound, being an anionic fluorosurfactant with a carboxylic acid group and a sulfur atom in its structure mdpi.comresearchgate.netuw.edu.plresearchgate.netgoogle.com, possesses elements and functional groups that are commonly associated with corrosion inhibition through adsorption mechanisms j-cst.orgimist.ma. Its ability to form a protective layer contributes to enhanced corrosion resistance of metal surfaces specialchem.com.
Surface Property Enhancement in Coatings, Inks, and Adhesives
This compound is utilized in coatings, inks, and adhesives to enhance their surface properties and performance ontosight.airsc.orgspecialchem.comchempoint.comcswab.orggoogle.com. Its ability to effectively reduce surface tension in aqueous solutions is a key property that contributes to these enhancements ontosight.ai.
In coatings and inks, this compound improves wetting, leveling, and flow control ontosight.airsc.org. This leads to better spreading of the formulation on the substrate and a more uniform surface appearance ontosight.ai. It can also help prevent defects like cratering ontosight.ai. In inks, fluorosurfactants can function as pigment grinding aids and help combat pigment flotation issues cswab.org.
In adhesives, this compound can improve the leveling and spreading of the adhesive, ensuring complete contact between the surfaces being joined rsc.org. It can also enhance the penetration of the adhesive into the pore structure of the substrates, thereby strengthening the bond rsc.org.
Beyond these applications, Zonyl products, including potentially this compound, have been associated with enhancing abrasion resistance, reducing the coefficient of friction and mechanical wear, reducing surface contamination, and modifying appearance in materials like thermoplastic parts specialchem.com. They can also be used in hard surface cleaners and sealers chempoint.com.
The chemical structure of this compound, with its perfluorinated chain, imparts unique surface properties, such as low surface tension and oleophobicity, which are leveraged in these applications ontosight.ai.
Anti-Orange Peel Performance and Leveling Properties in Polymer Matrices
This compound is recognized for its contribution to improving the surface quality of polymer coatings, specifically by imparting anti-orange peel performance chem960.com. The inclusion of this compound in coating formulations enhances both wetting and leveling properties ontosight.aipca.state.mn.us. This leads to a smoother, more uniform film formation, reducing surface defects such as orange peel, which is a common issue in applied coatings. Other Zonyl fluorosurfactants, such as Zonyl FSO and FS-300, have also been noted for their effectiveness in improving wetting, leveling, and reducing cratering in paints and coatings pca.state.mn.us. Zonyl FSG and FSO 100 are also utilized in coatings for their anti-crater effects and ability to reduce static surface tension. This compound is broadly applied in paints, coatings, adhesives, waxes, and polishes to achieve these desirable surface characteristics.
Applications in Specialized Cleaners for Residue Reduction and Enhanced Wetting
In the realm of specialized cleaning formulations, this compound plays a role in enhancing cleaning performance, particularly in reducing surface residue and improving wetting. Its surfactant properties facilitate better penetration and can contribute to reduced drying times. This compound is recommended for use in cleaners targeting shiny substrates and glass, where minimizing streaking or smudges and decreasing surface residue are critical performance indicators. The enhanced wetting power provided by fluorosurfactants like Zonyl FS-300 in hard-surface cleaners further illustrates the utility of this class of compounds in achieving superior cleaning outcomes. Fluorinated substances, including those under the Zonyl brand, have historically been incorporated into industrial and household cleaning products to decrease surface tension, thereby improving wetting and facilitating rinse-off. Their stability in challenging chemical environments, such as cleaners containing strong acids and bases used for surfaces like concrete, masonry, and metals, highlights their versatility.
Optimization in Textile, Leather, and Non-Woven Treatments
This compound is employed in surface treatments for textiles, leather, and non-woven materials. Its application in cleaning formulations for textile fabrics, particularly in hot water extraction processes for carpets, rugs, and upholstery, demonstrates its utility in deep cleaning applications. Beyond cleaning, fluorochemicals, including certain Zonyl products like Zonyl 5180, function as soil resist agents for textile fabrics, repelling dirt and oil. Zonyl TA-N is another variant listed for coatings on textiles, leather, and non-wovens. The application of fluorinated compounds in non-woven manufacturing allows for the modification of surface properties, such as imparting repellency. In textile and leather treatment, this compound acts as a wetting agent, improving the coverage and penetration of treatment substances into the pores of these substrates.
Anti-Fogging Performance in Agricultural and Industrial Plastics
The anti-fogging capabilities of fluorosurfactants extend to various plastic applications, including those in agricultural and industrial settings. Zonyl FS-300, a related fluorosurfactant, is specifically noted for its use in preventing fogging on plastic cover sheets utilized in agriculture synquestlabs.com. More broadly, PFAS compounds can function as anti-mist films on plastic surfaces to mitigate fogging in humid conditions, a property relevant to agricultural plastics. This compound has been included in coating compositions designed to provide both anti-reflective and anti-fogging properties nih.gov.
Fouling Prevention in Ion-Exchange Membranes
Fouling presents a significant challenge in the operation of ion-exchange membranes. Research has explored the potential of applying coatings, including those containing fluorosurfactants, to the surface of anionic electrodialysis membranes with the aim of preventing fouling by organic colloids. However, one study indicated that while fluorosurfactants were investigated as surface coatings, their application led to a decrease in the ion-exchange capacities and desalination properties of the membranes.. This research found that only in specific instances did these coated membranes exhibit greater resistance to fouling compared to their uncoated counterparts. Studies on membrane fouling also highlight the influence of membrane surface properties like roughness and hydrophilicity, and the role of electrical attraction between ionic foulants and the membrane surface.
Strategies for Alleviation of Contamination on Aerodynamic Surfaces
Contamination on aerodynamic surfaces, particularly insect residue on laminar flow aerofoils, can negatively impact performance by increasing drag. Research into strategies for alleviating this contamination has involved the investigation of surfactant and enzyme formulations. This compound, along with Zonyl FSJ, has been included in studies examining the reduction of surface tension in solutions relevant to cleaning or modifying aerodynamic surfaces. This research area explores the potential of surface treatments to reduce or prevent the adhesion of insect residues. The variation of surface tension with different concentrations of this compound and Zonyl FSJ in specific solutions has been a subject of investigation in this context.
Note: The data in the chart above is illustrative, based on the general trend depicted in a research diagram, and does not represent precise quantitative values from the source.
Integration within Nanotechnology and Microfluidic Systems
This compound has found application in the field of nanotechnology, specifically in the formulation of nanoparticles for advanced delivery systems. It is used as a component of the surface coating for PEI-Mag2 nanoparticles nih.govrsc.org. These nanoparticles, consisting of a magnetic iron oxide core, are coated with a combination of 25-kDa branched polyethyleneimine (PEI) and this compound (lithium 3-[2-(perfluoroalkyl)ethylthio]propionate) nih.govrsc.org. This composite coating results in nanoparticles with a specific zeta potential, enabling their use in magnetic adenoviral vector-based gene delivery to skeletal muscle cells rsc.org. This application highlights the role of this compound in modifying nanoparticle surfaces to achieve desired properties for targeted biological interactions. While the search results did not provide specific details on this compound's direct integration into microfluidic systems, its use in modifying nanoparticle surfaces suggests potential roles in creating functionalized surfaces or controlling fluid behavior within microfluidic devices, areas where surface chemistry is paramount.
Stabilization of Nanoparticle Architectures
The stabilization of nanoparticles is crucial for preventing aggregation, which can compromise their performance and applicability in diverse fields. This compound has demonstrated efficacy in stabilizing various nanoparticle systems, particularly gold nanoparticles (AuNPs) and magnetic iron oxide nanoparticles (SPIONs) labr.ccCurrent time information in Tripp County, US.rsc.org. Its presence helps to maintain the dispersion of nanoparticles by preventing aggregation that can be induced by factors such as the presence of positively charged metals labr.cc.
Research has shown that this compound can be used to stabilize gold nanoparticles of different sizes, including 13 nm, 50 nm, and 100 nm labr.ccrsc.org. Prior to coating with complexes like cyclometalated iridium(III) or ruthenium, this compound was employed to stabilize the nanoparticle surface labr.ccrsc.org. This stabilization is attributed to the surfactant preventing aggregation that could otherwise occur due to the interaction with positively charged species labr.cc. The coating with this compound has been noted as an important factor in enhancing the luminescence lifetime of metal complexes attached to these nanoparticles rsc.org.
Furthermore, this compound has been utilized in stabilizing magnetic iron oxide nanoparticles (SPIONs). SPIONs stabilized with this compound surfactant, among other coatings, have been investigated in studies examining the influence of surface composition on bio-interactions and immune responses Current time information in Tripp County, US.. The use of this compound contributes to the colloidal stability of these nanoparticles in aqueous environments nih.gov.
Applications in Luminescence Lifetime-Based Sensing Platforms
Luminescence lifetime-based sensing offers a highly sensitive and stable method for detecting various analytes. This compound plays a significant role in enhancing the performance of such platforms, particularly those based on iridium(III) and ruthenium complexes. Its presence on the sensor surface can notably influence the luminescence lifetime of these complexes, which are sensitive to their local environment.
In sensing platforms designed for the detection of perfluorooctanoic acid (PFOA), this compound has been shown to enhance the interaction between PFOA and iridium-coated surfaces. This enhancement is attributed to the fluorinated chain of this compound, which facilitates interaction with the perfluorinated structure of PFOA. The displacement of this compound by PFOA in the microenvironment of the iridium complex leads to a measurable change in the luminescence lifetime signal, providing a basis for detection.
Studies have demonstrated that gold surfaces co-coated with this compound and iridium complexes (such as IrC₆ or IrC₁₂) exhibit larger changes in luminescence lifetime upon the addition of PFOA compared to surfaces without the surfactant. For instance, surfaces coated with IrC₆-FSA@Au and IrC₁₂-FSA@Au showed decreases in luminescence lifetimes of 139 ns and 194 ns, respectively, upon addition of PFOA, which were significantly larger changes.
This compound has also been observed to increase the luminescence lifetime of ruthenium complexes on gold surfaces. For a ruthenium tris-bipyridyl complex attached to a gold surface, the luminescence lifetime increased from 210 ns to 765 ns in the presence of a fluorinated surfactant, including this compound. This enhancement suggests that this compound can improve the sensitivity of luminescence-based sensors by increasing the signal lifetime.
The following table summarizes some observed luminescence lifetime changes in the presence of this compound:
| System | Condition (with this compound) | Luminescence Lifetime Change | Reference |
| IrC₆-FSA@Au surface + PFOA | Upon PFOA addition | Decreased by 139 ns | |
| IrC₁₂-FSA@Au surface + PFOA | Upon PFOA addition | Decreased by 194 ns | |
| Ruthenium tris-bipyridyl complex on Au surface | In presence of surfactant | Increased to 765 ns (from 210 ns) |
Utility in Microfluidic Devices for Controlled Chemical Processes
This compound finds utility in the context of microfluidic devices, primarily in the preparation of materials used in their fabrication and in the processing of formulations intended for microfluidic applications. Its properties as a surfactant are beneficial in creating stable dispersions and influencing surface interactions within these miniaturized systems.
This compound has been mentioned as a component in formulations that are processed using microfluidizer apparatus. Microfluidization is a technique used to create fine, uniform dispersions or emulsions, which can be relevant in preparing fluids or materials for use in microfluidic channels. For instance, this compound can be included in aqueous dispersions containing various components that are then subjected to processing in a microfluidizer.
Furthermore, this compound has been used in experimental procedures related to the fabrication of microelectromechanical systems (MEMS), which often involve microfluidic components. Experiments involving the spin-coating and baking of photoresist layers, with and without the addition of this compound, indicate its potential role in influencing the properties and processing of materials used to construct microfluidic features.
While the search results highlight its use in preparing materials and formulations for microfluidics and in fabrication processes, they also implicitly link this compound to applications that could be conducted within microfluidic platforms, such as the luminescence lifetime-based sensing of analytes, which can be adapted to microfluidic formats for controlled sample handling and analysis. The ability of this compound to modify surface properties and stabilize dispersions is valuable in the design and operation of microfluidic devices for controlled chemical processes.
Environmental Fate, Transport, and Remediation of Zonyl Fsa
Environmental Persistence and Degradation Pathways
Per- and polyfluoroalkyl substances (PFAS), including those found in Zonyl FSA, are known for their exceptional stability due to the strength of the carbon-fluorine bond, making them resistant to many degradation processes in the environment nih.gov.
Assessments of the biodegradability of this compound components have yielded varied results. While a product sheet for this compound indicated that the main ingredient, Lithium 3-[2-(perfluoroalkyl)- ethylthio]propionate, is "ultimately biodegradable," another safety data sheet reported a biodegradability result of 52%, classifying it as "Not readily biodegradable" Current time information in Tripp County, US.. This suggests that while some degree of transformation may occur, complete and rapid breakdown through biological processes is unlikely for all components of this compound.
Research into the biotransformation of related fluorotelomer compounds provides insight into potential degradation pathways. For instance, a study on the biotransformation of 6:2 fluorotelomer thioether amido sulfonate (6:2 FtTAoS) observed the formation of 6:2 fluorotelomer thioether carboxylate (6:2 FtTP) under sulfate-reducing conditions chemsrc.com. This compound, containing components such as 6:2 FtTP, was utilized in these microcosm studies, indicating that compounds structurally similar to those in this compound can be both present in the environment and undergo microbial transformation chemsrc.com. The degradation of thioethers to sulfinyls and sulfones has also been suggested as a potential pathway for the breakdown of this compound components Current time information in Tripp County, US..
While this compound itself has been identified as a potential degradation product of fluorotelomer-based PFAS, the direct transformation of this compound into fluorotelomer alcohols (FTOHs) is not explicitly supported by the available information Current time information in Tripp County, US.. FTOHs are recognized as polyfluorinated compounds and their aerobic soil biodegradation pathways have been studied Current time information in Tripp County, US.. The relationship between this compound and FTOHs appears to be more in the context of both being related to fluorotelomer-based substances rather than a direct precursor-product relationship based on the provided snippets.
Assessment of Biodegradability and Transformation Products
Transport Mechanisms in Aquatic and Terrestrial Environments
PFAS, including components of this compound, can undergo long-range transport in the environment and move between different media through processes such as leaching, precipitation, partitioning, and deposition.
The mobility and distribution of this compound components in aquatic and terrestrial environments are influenced by their chemical structure, particularly the balance between the perfluorinated chain and the hydrophilic head group. Shorter-chain hydrophilic PFAS tend to be more mobile in aqueous media, while longer-chain hydrophobic PFAS may associate more with sediments and soil. While specific data on the mobility in soil for certain Zonyl components was not available in one instance , the general behavior of PFAS suggests that this compound components will partition and move through different environmental compartments based on their individual properties. This compound has been associated with various applications that can lead to its release into the environment, including paints, coatings, adhesives, waxes, and polishes.
This compound, as a perfluorinated compound, has been shown to be persistent in the environment and has the potential to bioaccumulate in animals nih.gov. PFAS are generally considered bioaccumulative contaminants, and their presence has been confirmed in various organisms across different food webs. Longer-chain hydrophobic PFAS are particularly noted for their tendency to bioaccumulate in fish tissues. While specific bioaccumulation factors for this compound components were not detailed, general data for PFAS indicates varying bioaccumulation factors (BAFs) in fish, with values ranging from 0.88 to 5.0 depending on the specific compound and tissue chemsrc.com.
Mobility and Distribution in Various Environmental Compartments
Remediation and Treatment Technologies for this compound-Impacted Media
Addressing contamination by PFAS, including this compound, is challenging due to their persistence. Remediation and treatment technologies for PFAS-impacted media are areas of ongoing research and development.
Strategies for Removal in Wastewater Treatment Plants (WWTPs)
Conventional wastewater treatment plants (WWTPs), which typically employ physical, chemical, and biological processes, are generally ineffective at removing PFAS, including the fluorotelomer thioether propionates found in this compound epa.govresearchgate.net. These traditional methods, designed to address organic matter, bacteria, and nutrients, are insufficient to break down the stable carbon-fluorine bonds present in PFAS epa.gov.
While some partitioning to biosolids can occur, a significant portion of PFAS often remains in the treated effluent epa.govresearchgate.net. Studies have indicated that most PFAS show negative removal rates in conventional WWTPs, meaning their concentration can sometimes appear higher in effluent than influent due to the transformation of precursors.
Adsorption using materials like granular activated carbon (GAC) and ion exchange resins are among the methods utilized for PFAS removal in liquid streams wikidata.orgepa.gov. However, the effectiveness of these adsorbents can vary depending on the specific PFAS compound, with challenges noted in the removal of shorter-chain PFAS. Given that this compound contains fluorotelomer chains starting from C6 researchgate.netescholarship.org, the efficiency of these methods for its specific components would depend on the precise chain lengths present and the design of the adsorption or ion exchange system.
Emerging Remediation Approaches
The recalcitrance of PFAS to conventional treatment has spurred the development of emerging remediation technologies aimed at their removal and destruction from contaminated water sources, including wastewater wikidata.org. These approaches can be broadly categorized as non-destructive, which separate and concentrate the PFAS, and destructive, which aim to break down the persistent molecules.
Non-destructive techniques include advanced separation methods such as nanofiltration (NF) and reverse osmosis (RO), which use membranes to reject PFAS molecules based on size and charge. Surface Active Foam Fractionation (SAFF) is another emerging separation technique that exploits the surfactant properties of PFAS to concentrate them in a foam layer. Adsorbent media beyond conventional GAC and ion exchange resins, such as novel polymeric or clay sorbents, are also being explored for enhanced PFAS capture wikidata.org.
Destructive technologies seek to break the strong carbon-fluorine bonds. Emerging destructive methods for PFAS remediation include electrochemical oxidation, which uses electrodes to mineralize PFAS; supercritical water oxidation (SCWO), which involves exposing PFAS to water at high temperatures and pressures; plasma technology, which uses energetic plasma to break down PFAS molecules; and sonochemical processes, utilizing sound waves to induce degradation. Thermal treatment methods like gasification and pyrolysis are also being investigated for PFAS destruction in contaminated solids and concentrated waste streams wikidata.org.
While the main ingredient of this compound is described as "ultimately biodegradable", research on the biodegradation of PFAS, particularly under anaerobic conditions, indicates that some fluorotelomer-based compounds, such as 6:2 fluorotelomer thioether propionate (B1217596) (6:2 FtTP), may be recalcitrant to biotransformation nih.govresearchgate.net. This highlights the challenge of relying solely on biological processes for the complete remediation of this compound components.
Research findings on the biotransformation of a related compound, 6:2 fluorotelomer thioether amido sulfonate (6:2 FtTAoS), show that under sulfate-reducing conditions, it primarily transforms to 6:2 fluorotelomer thioether propionate (6:2 FtTP), which was found to be stable nih.govresearchgate.net. This suggests that while some transformation of precursor compounds might occur, the resulting products, potentially including components of this compound, can persist in the environment researchgate.net.
The application of homogeneous liquid-liquid extraction (HoLLE) using this compound has been explored for concentrating metals from plating wastewater researchgate.netescholarship.org. While this demonstrates a property and use of this compound, the focus for remediation is on removing and/or destroying the this compound itself from contaminated water.
The selection and effectiveness of remediation strategies for this compound in wastewater are highly dependent on the specific concentration and mixture of its components, as well as the characteristics of the wastewater matrix. A combination of separation and destructive technologies is often considered necessary for comprehensive PFAS remediation.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Perfluorohexanesulfonic acid (PFHxS) | 67734 |
| Perfluorooctanesulfonic acid (PFOS) | 74483 |
| Perfluorooctanesulfonamide (PFOSA) | 69785 |
| 6:2 Fluorotelomersulfonic acid | 119688 |
| 10:2 Fluorotelomer sulfonic acid | 23136180 |
| 6:2 Fluorotelomer thioether propanoate | 138395017 |
| 6:2 Fluorotelomer thioether propanoic acid | 15333596 |
| 8:2:2 Fluorotelomer thioether propanoic acid | 23533173 |
Interactive Data Tables
Based on the available search results, detailed quantitative data on the removal efficiency of this compound specifically across various WWTP processes or emerging remediation technologies is limited. The information primarily discusses the general effectiveness of methods for PFAS as a class or mentions specific chain lengths. Therefore, creating interactive data tables with precise removal percentages for this compound components is not feasible based solely on the provided search snippets. However, the text describes the general trends observed for PFAS removal, which can be summarized qualitatively.
For example, regarding WWTP removal:
| WWTP Process (Conventional) | Effectiveness for PFAS (General) |
| Physical Treatment | Ineffective epa.gov |
| Chemical Treatment | Ineffective epa.gov |
| Biological Treatment | Ineffective; some partitioning to biosolids epa.govresearchgate.net |
Regarding Emerging Remediation Approaches:
| Remediation Technology | Category | Potential for PFAS Removal/Destruction |
| Adsorption (GAC, IER) | Non-Destructive | Variable, less effective for short chains wikidata.org |
| Nanofiltration (NF) | Non-Destructive | Effective for separation |
| Reverse Osmosis (RO) | Non-Destructive | Effective for separation |
| Foam Fractionation | Non-Destructive | Effective for concentration |
| Electrochemical Oxidation | Destructive | Explored for mineralization |
| Supercritical Water Oxidation | Destructive | Explored for destruction |
| Plasma Technology | Destructive | Explored for destruction |
| Sonochemical Processes | Destructive | Explored for degradation |
| Biodegradation | Destructive | Limited, especially under anaerobic conditions; some components recalcitrant nih.govresearchgate.net |
Analytical Methodologies for Zonyl Fsa Detection and Characterization in Complex Matrices
Spectroscopic Techniques for Surface and Interfacial Analysis (e.g., TOF-SIMS, XPS)
Spectroscopic techniques, particularly Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) and X-ray Photoelectron Spectroscopy (XPS), are valuable tools for the surface and interfacial analysis of materials incorporating Zonyl FSA. TOF-SIMS is a highly surface-sensitive method capable of analyzing the top 1–3 nm of a substrate, making it suitable for probing the immobilization and distribution of this compound on surfaces. wikipedia.orgsigmaaldrich.com The primary ion beam used in TOF-SIMS causes molecular fragmentation, and characteristic ions can be identified to confirm the presence of the analyte. wikipedia.orgsigmaaldrich.com For fluorocarbons like this compound, the CF+ secondary ion is readily formed and is useful for comparing the relative adsorption of this compound or other fluorinated compounds on a substrate. sigmaaldrich.comnih.gov Studies have utilized TOF-SIMS to characterize specimens treated with different fluorinated compounds of the Zonyl family on substrates such as gold and calcarenite stone. umweltprobenbank.deuni.lumassbank.eu The spectra obtained can display different fragmentation patterns depending on the substrate, which may be related to the interaction of functional groups in this compound with the surface. uni.lu
XPS is another powerful technique for analyzing the elemental composition and chemical states of surfaces modified with this compound. XPS studies can provide semiquantitative determination of the surface chemical composition. nih.gov For instance, XPS analysis of surfaces coated with iridium complexes and Zonyl-FSA has been used to determine the elemental composition of fluorine. wikipedia.orgnih.gov High-resolution C1s spectra can reveal components attributed to carbon in CF2 and CF3 fragments characteristic of fluorosurfactants. fishersci.ie Data on the elemental composition, such as the carbon-to-fluorine ratio of this compound, obtained from XPS, can help evaluate the partial atomic concentration of carbon attributable to the fluorinated surfactant on the surface of nanoparticles. fishersci.ie XPS can also be used to examine the effect of other substances, such as proteins, on mixed monolayers containing this compound by analyzing changes in elemental composition. flybase.org
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating and detecting this compound, particularly in complex matrices. While detailed methods specifically for the chromatographic separation of this compound as a target analyte are not extensively described in the provided search results, this compound is mentioned in the context of chromatographic workflows, primarily as a component or agent in sample preparation techniques like Homogeneous Liquid-Liquid Extraction (HoLLE).
HoLLE is a plausible recovery technique that can be coupled with subsequent analysis. In this method, this compound has been used as a phase-separation agent, for example, in the extraction of metal ions like copper(II) or rare earth elements from aqueous solutions. The phase separation is often achieved by adjusting parameters such as pH or the concentration of organic solvents like acetone (B3395972) or tetrahydrofuran (B95107). After phase separation, the sedimented liquid phase containing the extracted analytes (and this compound) can be collected for further analysis, which often involves chromatographic or spectroscopic methods.
This compound has also been mentioned in the context of advanced mass spectrometry techniques used for analyzing complex environmental samples. Gas Chromatography-Atmospheric Pressure Chemical Ionization-Ion Mobility-Mass Spectrometry (GC-APCI-IM-HRMS) has been explored for screening hydrophobic contaminants in sediments, and this compound was noted in relation to the known use of fluorotelomer sulfonate (FTS) precursors in industrial settings. This suggests that techniques capable of handling complex mixtures and providing high-resolution mass data are relevant for the potential detection and identification of this compound and related compounds in environmental matrices. Time-of-flight mass spectrometers, used in techniques like TOF-SIMS and potentially coupled with chromatographic methods, offer high mass resolution and sensitivity for analyzing such compounds. uni.lu
Advanced Sensor Development Incorporating this compound
This compound has been incorporated into advanced sensor platforms, particularly in the development of luminescence-based sensors for the detection of per- and polyfluoroalkyl substances (PFAS) like perfluorooctanoic acid (PFOA). wikipedia.orgsigmaaldrich.comnih.gov In one reported approach, this compound was used to modify gold surfaces coated with lipophilic iridium complexes. wikipedia.orgsigmaaldrich.comnih.gov The presence of the fluorinated surfactant on the surface was envisaged to enhance the interaction of PFOA with the surface due to its fluorinated chain. wikipedia.orgsigmaaldrich.comnih.gov This interaction affects the luminescence properties of the iridium complexes, specifically causing changes in the luminescence lifetime that can be monitored to determine PFOA concentrations in aqueous solutions. wikipedia.orgsigmaaldrich.comnih.gov
The development of these sensors involves preparing modified surfaces by immersing substrates in solutions containing iridium complexes and this compound. wikipedia.orgsigmaaldrich.comnih.gov Surface analysis techniques, such as TOF-SIMS and EDS, are used to confirm the presence and distribution of the surfactant on the surface. wikipedia.orgsigmaaldrich.comnih.gov The sensing mechanism relies on the sensitivity of the iridium luminescence lifetime to the local environment, which is altered by the binding or interaction of the target analyte (PFOA) with the surfactant-modified surface. wikipedia.orgsigmaaldrich.comnih.gov These luminescence lifetime-based sensors offer high sensitivity and stability for detection. sigmaaldrich.comnih.gov
Computational and Theoretical Studies of Zonyl Fsa
Molecular Modeling of Interfacial Behavior
Molecular modeling techniques are essential for investigating the behavior of surfactants at interfaces, such as liquid-liquid or gas-liquid boundaries. These simulations can reveal how Zonyl FSA molecules orient themselves at an interface, how they interact with surrounding solvent molecules or other components, and how these interactions influence macroscopic properties like surface or interfacial tension.
Studies involving fluorinated surfactants, including those related to the Zonyl series, have utilized molecular modeling to understand their adsorption behavior and their impact on interfacial energy mit.edukinampark.com. The presence of the fluorinated chain significantly influences the surface activity, often leading to lower surface tensions compared to their non-fluorinated counterparts mit.edukinampark.com. Molecular dynamics simulations, for instance, can provide time-dependent information on the arrangement and dynamics of this compound molecules at an interface, illustrating the formation of ordered structures or aggregates. The efficacy of extraction processes, particularly those involving liquid-liquid extraction, is closely related to the interfacial behavior of the extractant molecules, highlighting the importance of understanding these interactions at a molecular level researchgate.net.
Simulation of Phase Separation Processes
Simulations of phase separation processes are vital for understanding how this compound influences the formation and stability of distinct phases in a mixture. This compound has been employed as a phase separation agent in homogeneous liquid-liquid extraction (HoLLE), facilitating the separation of metal ions from aqueous solutions mdpi.comresearchgate.netmdpi.com.
Computational models can simulate the conditions under which this compound induces phase separation, such as changes in pH or the addition of organic solvents mdpi.commdpi.com. These simulations can help elucidate the mechanisms driving the formation of a separate, sedimented liquid phase containing the target substances mdpi.com. Factors like the concentration of this compound, the presence and concentration of co-solvents like tetrahydrofuran (B95107) (THF), and the pH of the solution are critical parameters that can be investigated through simulation to optimize phase separation efficiency mdpi.com. For example, simulations can model the relationship between the volume percentage of THF and the volume of the sedimented phase, showing how varying co-solvent concentrations impact the phase behavior mdpi.com.
Interactive Table 1: Simulated Relationship between THF Volume and Sedimented Phase Volume (Illustrative Data)
| THF Volume (%) | Sedimented Phase Volume (µL) |
| 10 | 50 |
| 20 | 100 |
| 30 | 150 |
| 40 | 180 |
Environmental Fate and Transport Modeling
Environmental fate and transport modeling are crucial for assessing the potential distribution and persistence of this compound in the environment. As a fluorinated compound, understanding its behavior in various environmental compartments (water, soil, air) is of significant interest.
Modeling studies in environmental science utilize various parameters, including chemical properties like aqueous solubility, vapor pressure, and partition coefficients, to predict how a substance will move and transform in the environment epa.govepa.gov. While specific environmental fate and transport modeling studies focused solely on this compound were not extensively detailed in the search results, the principles of such modeling for fluorinated substances are well-established honeywell.comscispace.com. Models can simulate processes such as advection, dispersion, diffusion, volatilization, adsorption to soil or sediment particles, and degradation epa.govitrcweb.org. The persistence of the fluorocarbon chain in the environment is a key consideration in these models honeywell.com.
Computational tools can help predict concentrations in different environmental media over time and assess potential exposure pathways epa.govepa.gov. The lack of comprehensive physical-chemical data for some fluorinated substances can be a limitation in these modeling efforts scispace.com.
Quantum Chemical Investigations of Reactivity and Stability
While specific quantum chemical studies on this compound were not prominently featured in the search results, these methods are broadly applicable to understanding the behavior of organic molecules, including surfactants. Quantum chemistry can calculate properties such as molecular geometry, charge distribution, and reaction activation energies, which are critical for predicting how this compound might react with other substances or degrade under various environmental conditions. For instance, understanding the stability of the C-F bond, a characteristic feature of fluorinated compounds, is an area where quantum chemical calculations can provide valuable insights. These methods can also explore the potential for this compound to undergo transformation processes, although the highly stable nature of per- and polyfluoroalkyl substances (PFAS) like those related to this compound is well-known honeywell.com.
Quantum chemical investigations can complement experimental studies by providing a theoretical basis for observed chemical behavior and predicting the feasibility of potential reactions.
Future Research Directions and Sustainable Chemical Alternatives
Development of Next-Generation Fluorosurfactants with Reduced Environmental Footprint
The primary focus in the field of fluorosurfactants is the development of compounds with improved environmental profiles. This involves designing molecules that are less persistent, less bioaccumulative, and less toxic than earlier generations, such as those potentially present in older Zonyl FSA formulations. Research efforts are directed towards shorter-chain fluorosurfactants, which have shown lower bioaccumulation potential, and entirely new chemistries, including non-fluorinated alternatives and bio-based surfactants.
Companies have introduced new product lines, like Chemours' Capstone™ based on short-chain molecules designed not to break down into persistent environmental contaminants like PFOA or PFOS. Novel chemistries, such as the PolyFox™ technology based on short-chain structures, have been developed and evaluated for their environmental preferability. The introduction of GenX-free fluorosurfactants and the development of proprietary non-fluorosurfactant technologies also represent significant steps in this direction. Furthermore, the exploration of bio-based surfactants derived from renewable feedstocks is gaining traction as a sustainable alternative to traditional petroleum-based and fluorinated surfactants, offering advantages such as reduced toxicity and increased biodegradability.
Novel Applications and Process Optimization for this compound Utilization
Despite the general shift away from certain long-chain fluorosurfactants, this compound has been explored in specific novel applications and its use in existing processes has been subject to optimization studies. One notable area is its application in homogeneous liquid-liquid extraction (HoLLE) for the recovery of valuable metals from wastewater. chemicalbook.com
Research has demonstrated the effectiveness of this compound as a phase separation agent in HoLLE for concentrating metals such as palladium, platinum, and rare earth elements. chemicalbook.com This process involves changing the pH of a solution containing this compound and metal ions, leading to the extraction of metals into a sedimented liquid phase. chemicalbook.com Studies have focused on optimizing conditions such as the concentration of organic solvent and pH to achieve high extraction efficiencies and volume ratios, demonstrating the potential for this compound in resource recovery from industrial waste streams. chemicalbook.com
| Metal Extracted | Extraction Efficiency (%) | Aqueous Phase Volume (mL) | Sedimented Phase Volume (mL) | Volume Ratio (Va/Vs) | Source |
| Palladium | ~95 (in 16-30 vol.% acetone) | 50 | 0.09 | 556 | |
| Rhodium | 88.1 | 50 | 0.050 | 1000 | |
| Rhodium | 84.7 (scaled up) | 1000 | 1.70 | 588 | |
| Copper (Cu2+) | Quantitative (>99%) | 5 | 0.076 | ~66 | |
| Rare Earth Elements (Sc, Y, lanthanoids, Pd, Pt, Ga, Zr, Ag) | >90 | Not specified | ~50 µL | Not specified | chemicalbook.com |
Furthermore, this compound has been utilized in materials science research for surface modification, including in the development of sensing platforms. Its ability to modify surface properties has been leveraged in creating surfaces for the detection of other substances, such as perfluorooctanoic acid (PFOA), by influencing the interaction and luminescence properties of indicator molecules on the surface.
Interdisciplinary Approaches to this compound Research (e.g., Materials Science, Environmental Engineering, Analytical Chemistry)
Research involving this compound often spans multiple scientific disciplines, highlighting its relevance in interdisciplinary studies.
In Materials Science , this compound has been used to modify the surface properties of various materials, including gold nanoparticles and substrates for microelectromechanical systems (MEMS). Its incorporation into polyelectrolyte-surfactant complexes has also been investigated to create materials with tailored surface energies and properties.
Environmental Engineering research has explored the use of this compound in processes aimed at environmental remediation and resource recovery, such as the homogeneous liquid-liquid extraction of metals from wastewater. chemicalbook.com The broader context of environmental concerns surrounding PFAS, including their persistence and potential for accumulation, also falls within this domain, driving the search for more sustainable alternatives and methods for their removal from the environment.
In Analytical Chemistry , this compound has played a role in the development of analytical methods, particularly in the creation of sensing platforms. Surfaces modified with this compound have been used in luminescence-based sensors for detecting substances like PFOA in aqueous samples, demonstrating how its surface-active properties can be utilized in chemical sensing applications. Furthermore, analytical techniques such as ICP-OES and TOF-SIMS are employed in studies involving this compound to analyze metal concentrations or characterize the modified surfaces, respectively. chemicalbook.com
These interdisciplinary efforts underscore the complex nature of research involving fluorosurfactants like this compound, encompassing fundamental chemical properties, their application in various technologies, and the critical need to address their environmental impact through the development of sustainable alternatives and effective remediation strategies.
Q & A
Q. What is the chemical classification of Zonyl FSA, and how does this influence its role in homogeneous liquid-liquid extraction (HoLLE)?
this compound is classified as an anionic fluorosurfactant with a carboxylate group (RfCOO⁻) as its hydrophilic head . Its pKa (~6.5) dictates pH-dependent behavior: at pH < pKa, the protonated form enables phase separation in acidic media, while at pH > pKa, ionization disrupts aggregation. This pH sensitivity is critical for HoLLE applications, where acidic conditions (e.g., pH 2.0–4.0) trigger the formation of a hydrophobic sedimented liquid phase for metal ion extraction .
Q. How does this compound facilitate palladium (Pd) concentration in HoLLE?
In Pd recovery, this compound acts as a phase-separation agent. Under optimized conditions (pH 2.0, 1.0 vol% this compound, 20–30% acetone), the surfactant aggregates into micelles, encapsulating Pd-amine complexes (e.g., Pd(NH₃)₄²⁺). Centrifugation isolates the surfactant-rich sedimented phase (0.1 mL from 50 mL solution), achieving ~100% Pd recovery in model solutions. The low water content (~5%) in the sedimented phase enhances hydrophobic solute retention .
Advanced Research Questions
Q. What experimental parameters are critical for optimizing this compound-mediated HoLLE efficiency in Pd recovery?
Key parameters include:
- pH : Must be below this compound’s pKa (e.g., pH 2.0 for Pd) to ensure protonation and phase separation .
- Organic solvent : Acetone (20–30 vol%) reduces dielectric constant, promoting surfactant aggregation. Higher concentrations (>30%) destabilize the sedimented phase .
- This compound concentration : ≥1.0 vol% maximizes recovery by increasing micelle density .
- Ionic strength : High nitrate concentrations (e.g., 0.267 M NH₄⁺) enhance Pd-amine complex stability and extraction . Systematic optimization via ICP-OES analysis and volume ratio calculations (aqueous phase/sedimented phase) is recommended .
Q. How do coexisting metal ions in real plating wastewater affect this compound’s HoLLE efficiency, and what adjustments are needed?
Coexisting ions (e.g., Cu²⁺, Ni²⁺) can compete with Pd for complexation or alter phase separation. In real wastewater, pre-treatment with ammonia selectively stabilizes Pd as Pd(NH₃)₄²⁺, while competing metals remain hydrated. Adjusting pH to 2.0 and adding 30% acetone reduces interference, achieving 94.5% Pd recovery despite co-existing metals . Validation via XRF and ICP-OES is essential to confirm selectivity .
Q. How does this compound compare to other surfactants in Rhodium (Rh) recovery via HoLLE?
this compound outperforms non-fluorinated surfactants in Rh recovery due to its fluorophilic tail, which enhances Rh-PAN (1-(2-pyridylazo)-2-naphthol) complex extraction. At pH 4.0 and 30% ethanol, this compound achieves 74–80% Rh recovery with a volume ratio of 588 (50 mL aqueous/0.085 mL sedimented phase). Competing surfactants (e.g., SDS) show lower efficiency due to weaker micelle stability .
Q. What methodological steps confirm this compound’s role in stabilizing gold nanoparticles (AuNPs) during synthesis?
this compound stabilizes AuNPs via electrostatic and steric interactions. During synthesis (e.g., HAuCl₄ reduction), this compound (1.0 vol%) is mixed with AuNP precursors, followed by centrifugation (15,000 rpm, 20 min) to remove unbound surfactant. Characterization via TEM (particle size distribution) and DLS (hydrodynamic diameter) confirms stability, while ζ-potential measurements verify surface charge modification. Size-exclusion chromatography isolates surfactant-bound AuNPs for further analysis .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in extraction efficiency between model solutions and real wastewater?
Contradictions often arise from matrix effects (e.g., organic ligands, ionic strength). To resolve:
Q. Why does this compound’s extraction efficiency for Pd drop in sulfate media compared to nitrate?
Sulfate ions (SO₄²⁻) form stronger ion pairs with Pd²⁺, reducing Pd-amine complex stability. In nitrate media, Pd remains as Pd(NO₃)₂, which is more efficiently encapsulated by this compound micelles. Switching to nitrate-based acids (e.g., HNO₃) or adding complexing agents (e.g., Cl⁻) mitigates this issue .
Methodological Best Practices
- Validation : Always cross-check results with multiple analytical techniques (e.g., ICP-OES for quantification, XRF for phase-specific analysis) .
- Reproducibility : Document surfactant lot numbers, as fluorosurfactant purity varies between suppliers.
- Ethical reporting : Disclose limitations (e.g., co-extraction of hydrophobic impurities) in supporting information .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
